molecular formula C15H10ClN3O B11046865 2-Chloro-6-(4-methoxyphenyl)-5-methylpyridine-3,4-dicarbonitrile

2-Chloro-6-(4-methoxyphenyl)-5-methylpyridine-3,4-dicarbonitrile

Cat. No.: B11046865
M. Wt: 283.71 g/mol
InChI Key: BBRYOWALJLQXRB-UHFFFAOYSA-N
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Description

2-Chloro-6-(4-methoxyphenyl)-5-methylpyridine-3,4-dicarbonitrile is an organic compound characterized by its unique structure, which includes a chloro group, a methoxyphenyl group, and two cyano groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(4-methoxyphenyl)-5-methylpyridine-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as 2-chloro-5-methylpyridine and 4-methoxybenzaldehyde.

    Introduction of Cyano Groups: The cyano groups are introduced via a nucleophilic substitution reaction using reagents like sodium cyanide or potassium cyanide under controlled conditions.

    Final Assembly: The final compound is obtained by coupling the intermediate products through a series of condensation and substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(4-methoxyphenyl)-5-methylpyridine-3,4-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of cyano groups to amines.

    Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under suitable conditions, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

2-Chloro-6-(4-methoxyphenyl)-5-methylpyridine-3,4-dicarbonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the creation of novel materials with specific properties, such as polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(4-methoxyphenyl)-5-methylpyridine-3,4-dicarbonitrile involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to biological effects.

    Pathways Involved: It can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules, thereby affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridine-3,4-dicarbonitrile: Lacks the methoxyphenyl group.

    6-(4-Methoxyphenyl)-5-methylpyridine-3,4-dicarbonitrile: Lacks the chloro group.

Uniqueness

2-Chloro-6-(4-methoxyphenyl)-5-methylpyridine-3,4-dicarbonitrile is unique due to the presence of both the chloro and methoxyphenyl groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C15H10ClN3O

Molecular Weight

283.71 g/mol

IUPAC Name

2-chloro-6-(4-methoxyphenyl)-5-methylpyridine-3,4-dicarbonitrile

InChI

InChI=1S/C15H10ClN3O/c1-9-12(7-17)13(8-18)15(16)19-14(9)10-3-5-11(20-2)6-4-10/h3-6H,1-2H3

InChI Key

BBRYOWALJLQXRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N=C1C2=CC=C(C=C2)OC)Cl)C#N)C#N

Origin of Product

United States

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